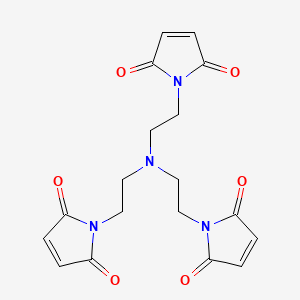

Tris(2-maleimidoethyl)amine

概要

説明

Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional, maleimide-containing, sulfhydryl-reactive crosslinker . It can be used to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It also provides a core molecule for the construction of dendritic polymers .

Molecular Structure Analysis

The molecular formula of this compound is C18H18N4O6 . It is composed of three maleimide groups on short spacer arms . The molecular weight is 386.36 g/mol .Chemical Reactions Analysis

This compound is reactive towards sulfhydryl groups . It forms stable thioether linkages with -SH groups at a pH of 6.5-7.5 . This reactivity allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules .Physical and Chemical Properties Analysis

This compound is water-insoluble and should be dissolved first in DMF or DMSO, then added to aqueous reaction buffers . It has a predicted density of 1.479±0.06 g/cm3 and a predicted boiling point of 618.3±50.0 °C .科学的研究の応用

Cross-linking in P-glycoprotein Studies : Tris(2-maleimidoethyl)amine (TMEA) was used to explore the roles of transmembrane segments in human multidrug resistance P-glycoprotein. It stimulated ATPase activity and was employed in cysteine-scanning mutagenesis, demonstrating altered cross-linking due to ATP hydrolysis (Loo & Clarke, 2001).

Cu-Catalyzed Azide-Alkyne Cycloaddition : In the field of organic chemistry, tris(benzimidazolylmethyl)amines, a related compound to this compound, have been found to be effective ligands for copper(I)-catalyzed azide-alkyne cycloaddition reactions (Rodionov et al., 2007).

Chemical and Physical Crosslinking in Polymers : this compound was used for crosslinking in the creation of a co-network of poly(tetramethylene oxide) and poly(p-dioxanone). This resulted in a material with thermal invertibility, shape memory effect, and self-healability (Zhang et al., 2012).

Hyperbranched Polyimides for Gas Separation : In the development of hyperbranched polyimides, this compound was involved in the synthesis process, showing potential for application in gas separation technologies (Fang et al., 2000).

Self-healable Chitosan Hydrogels : A derivative of this compound, tris(2-(2-formylphenoxy)ethyl)amine, was used to create pH- and thermo-responsive chitosan hydrogels. These hydrogels showed potential for drug delivery applications due to their stimuli-responsive properties (Karimi et al., 2018).

作用機序

The mechanism of action of Tris(2-maleimidoethyl)amine involves the formation of stable thioether linkages with -SH groups . This allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It is also suggested that ATP hydrolysis promotes rotation of one or both TM helices .

Safety and Hazards

将来の方向性

Tris(2-maleimidoethyl)amine is useful for the preparation of trimeric complexes of cysteine-containing peptides and other sulfhydryl-containing compounds . It also provides a core molecule for the construction of dendritic polymers . These properties suggest potential applications in the field of protein labeling and crosslinking .

特性

IUPAC Name |

1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEOHCIKAJUSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。